molecular formula C21H20O8 B125552 alpha-Peltatin CAS No. 568-53-6

alpha-Peltatin

Cat. No. B125552
CAS RN: 568-53-6
M. Wt: 400.4 g/mol
InChI Key: JGGWNGRBXJWAOC-HKJPBSJPSA-N
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Description

Alpha-Peltatin is one of two lactones that occur as glycosides in the rootstock of the mayapple (Podophyllum peltatum) and have some antineoplastic activity . It contains two hydroxyl groups .


Synthesis Analysis

Alpha-Peltatin is a natural lignan that is being used as a precursor for the semi-synthetic anti-cancer drugs etoposide, teniposide, and etopophos . A rapid UPLC-UV-MS method has been developed that permits the analysis of four lignans, including alpha-Peltatin, in P. peltatum L .


Molecular Structure Analysis

Alpha-Peltatin has a molecular formula of C21H20O8 . It contains a total of 53 bonds, including 33 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, and 12 aromatic bonds .


Chemical Reactions Analysis

Alpha-Peltatin is a B-ring modified podophyllotoxin derivative known to exhibit significant antiviral and antitumor activities . The B-ring modified pharmacophore was identified from these compounds and was taken further to synthesize more derivatives .


Physical And Chemical Properties Analysis

Alpha-Peltatin has an average mass of 400.379 Da and a monoisotopic mass of 400.115814 Da . It forms prismatic needles from acetone, with a melting point of 168-171°C .

Scientific Research Applications

Synthesis and Biological Activity

Alpha-peltatin has been studied in various contexts, particularly in its synthetic forms and biological activity. Couture et al. (2000) synthesized benzoindolizidine and quinolizidine analogues of alpha-peltatin, evaluating their biological activity in vitro. This research indicates an interest in developing derivatives of alpha-peltatin for potential pharmacological uses (Couture et al., 2000).

Antiviral Activity

Research by Bedows and Hatfield (1982) explored the antiviral activity of Podophyllum peltatum, which contains alpha-peltatin. They found that while beta-peltatin and desoxypodophyllotoxin showed marginal antiviral effects, alpha-peltatin was inactive at the levels tested against measles and herpes simplex type I viruses (Bedows & Hatfield, 1982).

Tumor Chemotherapy and DNA Interaction

Graffi et al. (1978) conducted experiments showing the tumor-damaging effects of alpha-peltatin in mouse models, indicating its potential in tumor chemotherapy (Graffi et al., 1978). Furthermore, Thurston et al. (1989) investigated the interaction of alpha-peltatin with human DNA topoisomerase II, a crucial aspect of its potential antitumor properties (Thurston et al., 1989).

Biosynthesis and Lignan Content

Kamil and Dewick (1986) explored the biosynthesis of alpha-peltatin, revealing its metabolic turnover and suggesting precursors for its synthesis (Kamil & Dewick, 1986). Moraes et al. (2002) evaluated Podophyllum peltatum accessions for their content of alpha-peltatin, contributing to understanding the stability of this compound in various environmental conditions (Moraes et al., 2002).

Antileukemic Effects

Law (1952) investigated the effects of alpha-peltatin in combination with other antileukemic agents, highlighting its role in cancer research (Law, 1952).

Phytotoxicity and Plant Growth Inhibition

Research by Oliva et al. (2002) examined the phytotoxic effects of alpha-peltatin, suggesting its influence on plant growth and development (Oliva et al., 2002).

Safety And Hazards

Alpha-Peltatin is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

Future studies could explore the effect of different DNA bases at the cleavage site of the modelled sequence on the docking results as well as the implications on the in vitro cleavage pattern . The development of compounds selective for human topoisomerase IIα is desirable due to side effects arising from inhibition of the Top2β enzyme .

properties

IUPAC Name

(5aR,8aR,9R)-4-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O8/c1-25-13-4-9(5-14(26-2)19(13)23)16-11-6-15-20(29-8-28-15)18(22)12(11)3-10-7-27-21(24)17(10)16/h4-6,10,16-17,22-23H,3,7-8H2,1-2H3/t10-,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGWNGRBXJWAOC-HKJPBSJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)O)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@@H](CC4=C(C5=C(C=C24)OCO5)O)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205349
Record name alpha-Peltatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Peltatin

CAS RN

568-53-6
Record name α-Peltatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=568-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Peltatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-Peltatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .alpha.-Peltatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24817
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name alpha-Peltatin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-PELTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHO76Y1JAO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
191
Citations
J Leiter, V Downing, JL Hartwell, MJ Shear - J Natl Cancer Inst, 1950 - books.google.com
… exploratory experiments with podophyllotoxin and alphapeltatin were performed to examine … administration on inducing damage in Sarcoma 37 with podophyllotoxin and alpha-peltatin …
Number of citations: 115 books.google.com
EM Greenspan, J Colsky, EB Schoenbach… - J Natl Cancer …, 1954 - books.google.com
… , were named alpha-peltatin and beta-peltatin, respectively. … , J., and SHEAR, MJ: Effect of alpha-peltatin, beta-peltatin, and … and hematologic changes produced by alpha-peltatin, beta-…
Number of citations: 26 books.google.com
LS Thurston, H Irie, S Tani, FS Han, ZC Liu… - Journal of medicinal …, 1986 - ACS Publications
It has been reported that the action of etoposide (VP-16)(14) as an antitumor agent is mediatedthrough its interaction with DNA topoisomerase II whichresults inDNA breakage inside the …
Number of citations: 66 pubs.acs.org
EM Greenspan, J Leiter, MJ Shear - Journal of the National Cancer …, 1950 - cabdirect.org
Alpha-peltatin, beta-peltatin, and podophyllotoxin were injected sub-cutaneously into mice bearing 5 types of transplanted tumours and into rats bearing a transplanted carcinoma. The …
Number of citations: 72 www.cabdirect.org
T TANAKA, K KANO, A TONOMURA, TA OKADA… - Gann, 1955 - jstage.jst.go.jp
… The compounds used in the present study are podophyllotoxin, alpha-peltatin, beta-peltatin and quercetin, which were kindly supplied through the courtesy of Dr. MJ Shear, the National …
Number of citations: 19 www.jstage.jst.go.jp
LS Thurston, Y Imakura, M Haruna, DH Li… - Journal of medicinal …, 1989 - ACS Publications
A principal mechanism of action of the clinicalantitumor drugs etoposide (1) and teniposide (2) is the inhibition of catalytic activity of type II DNA topoisomerase and concurrent enzyme-…
Number of citations: 69 pubs.acs.org
VS Waravdekar, AD Paradis… - Journal of the National …, 1955 - pubmed.ncbi.nlm.nih.gov
… Effect of alpha-peltatin on glucose utilization by sarcoma 37 and on the adenosinetriphosphatase, hexokinase, aldolase, and pyridine nucleotide levels of sarcoma 37 …
Number of citations: 12 pubmed.ncbi.nlm.nih.gov
KE Cushman, M Maqbool, H Lata, E Bedir, IA Khan… - …, 2005 - journals.ashs.org
… , alpha-peltatin, and beta-peltatin were extracted and quantified according to Canel et al. (2000b). Total lignan content was calculated as the sum of podophyllotoxin, alpha-peltatin, and …
Number of citations: 21 journals.ashs.org
VS Waravdekar, A Domingue… - Journal of the National …, 1952 - academic.oup.com
… shown that three compounds, podophyllotoxin, alpha-peltatin and beta-peltatin, which were … Accordingly, enzymatic studies of the effects of podophyllotoxin, alpha-peltatin, beta-peltatin…
Number of citations: 16 academic.oup.com
LS Thurston - 1988 - elibrary.ru
… The design and synthesis of analogues of podophyllotoxin and $\alpha$-peltatin resulted in several … The C5 substituted esters (compounds 35-39,42) of $\alpha$-peltatin demonstrated …
Number of citations: 0 elibrary.ru

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